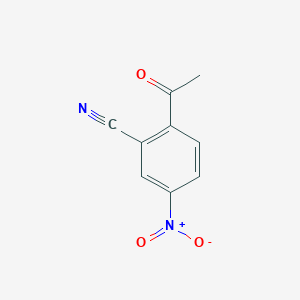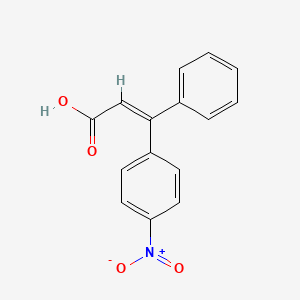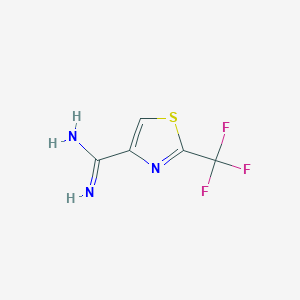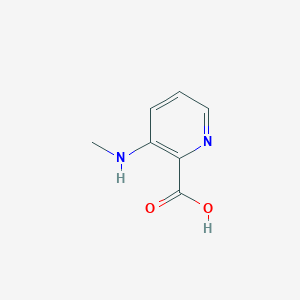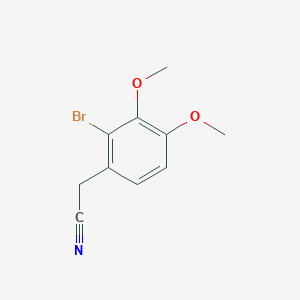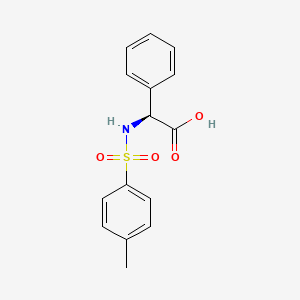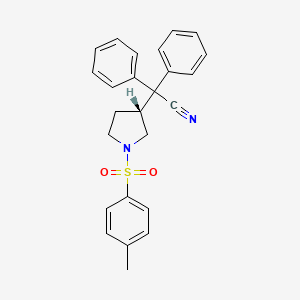
Methyl4-hydroxyisoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl4-hydroxyisoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including Methyl4-hydroxyisoxazole-3-carboxylate, can be achieved through various methods. One common approach involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .
Industrial Production Methods: Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
化学反応の分析
Types of Reactions: Methyl4-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization can produce isoxazoles .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazoles include n-BuLi, molecular iodine, hydroxylamine, and CuCl. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions are typically 3-substituted and 3,5-disubstituted isoxazoles, which can be synthesized in good yields under mild conditions .
科学的研究の応用
Methyl4-hydroxyisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . Additionally, isoxazoles have applications in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of Methyl4-hydroxyisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit enzymes such as L-lactate dehydrogenase, which plays a role in various biological processes . The exact mechanism of action may vary depending on the specific isoxazole derivative and its target.
類似化合物との比較
Methyl4-hydroxyisoxazole-3-carboxylate can be compared with other similar compounds, such as thiazoles, oxadiazoles, and isothiazoles. These compounds share similar structural features and biological activities but differ in their chemical properties and reactivity . Isoxazoles are unique due to the presence of the labile N–O bond in the isoxazole ring, which allows for various transformations and the synthesis of diverse derivatives .
List of Similar Compounds:- Thiazoles
- Oxadiazoles
- Isothiazoles
This compound stands out due to its specific chemical structure and the wide range of biological activities it exhibits, making it a valuable compound in scientific research and drug development .
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
methyl 4-hydroxy-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-10-6-4/h2,7H,1H3 |
InChIキー |
OHHYBTSQASUGRL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NOC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
